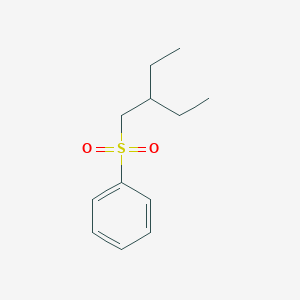

(2-Ethylbutane-1-sulfonyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2-Ethylbutane-1-sulfonyl)benzene is a useful research compound. Its molecular formula is C12H18O2S and its molecular weight is 226.34 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Q. Basic: What synthetic strategies are recommended for preparing (2-Ethylbutane-1-sulfonyl)benzene, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis typically involves sulfonation or nucleophilic substitution. For example:

- Step 1: React benzene with chlorosulfonic acid to form benzenesulfonyl chloride.

- Step 2: Substitute the chloride with 2-ethylbutane via a nucleophilic substitution (e.g., using Grignard reagents or alkyl lithium compounds).

Optimization Tips: - Use anhydrous conditions and catalysts like pyridine to suppress side reactions.

- Monitor reaction progress via TLC or HPLC (as described in pharmacopeial methods for sulfonamide derivatives) .

- Purify via column chromatography or recrystallization to isolate high-purity product .

Q. Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR: Identify alkyl chain integration (e.g., 2-ethylbutane protons at δ 0.8–1.5 ppm) and sulfonyl group proximity via coupling patterns.

- 2D NMR (COSY, HSQC): Resolve overlapping signals in complex alkyl-substituted aromatics .

- Infrared Spectroscopy (IR): Confirm sulfonyl S=O stretching vibrations (~1350–1150 cm⁻¹) .

- High-Performance Liquid Chromatography (HPLC): Use a C18 column with methanol/buffer mobile phase (pH 4.6) to assess purity, as validated for sulfonamide derivatives .

Q. Advanced: How can researchers address contradictions in spectroscopic data for derivatives with varying substitution patterns?

Methodological Answer:

- Comparative Analysis: Cross-reference data with structurally similar compounds (e.g., diphenyl sulfone for sulfonyl group behavior) .

- Computational Validation: Use density functional theory (DFT) to simulate NMR/IR spectra and compare with experimental results .

- Isomer Identification: Employ chiral chromatography or X-ray crystallography if stereochemical inconsistencies arise .

Q. Advanced: What computational approaches predict the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

- DFT Calculations: Model transition states to predict regioselectivity in reactions (e.g., sulfonyl group as an electron-withdrawing director) .

- Molecular Dynamics (MD): Simulate solvent effects on reaction kinetics (e.g., polar aprotic solvents enhancing nucleophilicity) .

- QSPR Models: Corrate substituent electronic parameters (Hammett σ) with reaction rates for predictive design .

Q. Advanced: How can bioactivity assays account for sulfonyl group interference when testing antimicrobial properties?

Methodological Answer:

- Control Experiments: Compare activity of this compound with unsubstituted benzene analogs to isolate sulfonyl effects .

- Enzyme Inhibition Assays: Use fluorogenic substrates to measure inhibition of microbial proteases (e.g., serine hydrolases) and adjust for non-specific sulfonyl reactivity .

- Cytotoxicity Profiling: Pair bioactivity data with mammalian cell viability assays to distinguish selective toxicity .

Q. Advanced: What strategies minimize byproducts during sulfonation or alkylation steps?

Methodological Answer:

- Temperature Control: Maintain low temperatures (−10°C to 0°C) during sulfonation to prevent polysubstitution .

- Protecting Groups: Temporarily block reactive sites on benzene using acetyl or tert-butyl groups .

- Catalyst Screening: Test Lewis acids (e.g., AlCl₃) or organocatalysts to enhance regioselectivity .

Q. Advanced: How can PBPK modeling guide toxicity studies for sulfonyl-containing compounds?

Methodological Answer:

- Template Selection: Use ethylbenzene PBPK models as analogs for parameterizing tissue distribution and metabolic clearance .

- In Silico Adjustments: Modify logP and protein-binding coefficients to reflect sulfonyl hydrophilicity and plasma stability.

- Validation: Compare simulated metabolite profiles (e.g., sulfonic acid derivatives) with in vitro hepatocyte data .

Properties

CAS No. |

777095-41-7 |

|---|---|

Molecular Formula |

C12H18O2S |

Molecular Weight |

226.34 g/mol |

IUPAC Name |

2-ethylbutylsulfonylbenzene |

InChI |

InChI=1S/C12H18O2S/c1-3-11(4-2)10-15(13,14)12-8-6-5-7-9-12/h5-9,11H,3-4,10H2,1-2H3 |

InChI Key |

MBWFYRSBXDFECY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)CS(=O)(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.